1-Chloro-2-nitro-4-(propan-2-yloxy)benzene
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Overview
Description
1-Chloro-2-nitro-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of nitrochlorobenzene and is characterized by the presence of a chlorine atom, a nitro group, and an isopropoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-nitro-4-(propan-2-yloxy)benzene typically involves the following steps:
Nitration: The starting material, 2-methyl-4-nitrobenzene, is nitrated to introduce the nitro group.
Etherification: The nitrated compound is then reacted with isopropanol in the presence of a base to form the isopropoxy derivative.
Chlorination: The final step involves the chlorination of the intermediate product using copper(I) chloride to obtain this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2-nitro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, forming different substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common reagents used in these reactions include bases, reducing agents like hydrogen gas, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-nitro-4-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-2-nitro-4-(propan-2-yloxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution, leading to the formation of various bioactive compounds. These interactions can affect cellular pathways and biological processes, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
1-Chloro-2-nitro-4-(propan-2-yloxy)benzene can be compared with other nitrochlorobenzene derivatives such as:
1-Chloro-2,4-dinitrobenzene: Known for its use as a reagent in chemical analysis and enzyme inhibition studies.
1-Chloro-4-nitrobenzene: Used in the synthesis of dyes and pigments.
1-Chloro-2-nitrobenzene: Utilized in the production of pharmaceuticals and agrochemicals
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-chloro-2-nitro-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-6(2)14-7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCXCJVQUJYLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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